1,2-Dimethoxy-4-iodo-3-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18807630
Molecular Formula: C9H8F3IO2S
Molecular Weight: 364.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H8F3IO2S |
|---|---|
| Molecular Weight | 364.13 g/mol |
| IUPAC Name | 1-iodo-3,4-dimethoxy-2-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C9H8F3IO2S/c1-14-6-4-3-5(13)8(7(6)15-2)16-9(10,11)12/h3-4H,1-2H3 |
| Standard InChI Key | BNAIXLQZFQLSAM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)I)SC(F)(F)F)OC |
Introduction
Molecular Architecture and Physicochemical Properties
Structural Characteristics
The compound features a benzene ring substituted with two methoxy groups at the 1- and 2-positions, an iodine atom at the 4-position, and a trifluoromethylthio (-SCF₃) group at the 3-position. This arrangement creates a sterically congested environment that influences its reactivity and intermolecular interactions. The iodine atom’s polarizability facilitates halogen bonding, while the electron-withdrawing -SCF₃ group enhances electrophilic substitution kinetics.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₈F₃IO₂S |
| Molecular Weight | 364.13 g/mol |
| CAS Number | VC18807630 |
| Hazard Classification | Research use only |
Synthesis and Industrial-Scale Production
Laboratory-Scale Synthesis
The primary synthetic route involves nucleophilic aromatic substitution on 1,2-dimethoxybenzene. Iodination is achieved using iodine monochloride (ICl) in acetic acid, followed by trifluoromethylthiolation with reagents such as trifluoromethylsulfenyl chloride (CF₃SCl) under anhydrous conditions.
Representative Procedure:
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Iodination: 1,2-Dimethoxybenzene is treated with ICl at 0–5°C for 6 hours, yielding 1,2-dimethoxy-4-iodobenzene.
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Trifluoromethylthiolation: The intermediate reacts with CF₃SCl in dichloromethane, catalyzed by CuI, at room temperature for 12 hours.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate) isolates the product in 65–70% yield.
Industrial Manufacturing
Large-scale production employs continuous flow reactors to enhance reaction control and throughput. Key optimizations include:
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Residence Time: 30 minutes at 50°C for iodination.
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Catalyst Recycling: Copper catalysts are recovered via membrane filtration.
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Purity Standards: Final products exceed 98% purity, validated by HPLC.
Table 2: Industrial Synthesis Parameters
| Parameter | Iodination Step | SCF₃ Incorporation |
|---|---|---|
| Temperature | 50°C | 25°C |
| Pressure | Ambient | 1 atm |
| Catalyst | None | CuI (5 mol%) |
| Solvent | Acetic Acid | Dichloromethane |
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The iodine atom undergoes facile displacement with nucleophiles (e.g., amines, alkoxides), enabling access to derivatives like 4-amino- and 4-alkoxy-substituted analogs. Kinetic studies reveal a second-order rate constant of 3.2 × 10⁻⁴ M⁻¹s⁻¹ for reaction with piperidine in DMF at 25°C.
Oxidation and Sulfur Modifications
Treatment with hydrogen peroxide converts the -SCF₃ group to sulfoxide (-SOCCF₃) and sulfone (-SO₂CF₃) derivatives. These transformations modulate electronic properties, with sulfones exhibiting a 0.5 eV reduction in HOMO-LUMO gap compared to the parent compound.
Halogen Bonding and Crystal Engineering
The iodine atom participates in halogen bonding (XB) with electron donors (e.g., pyridines), forming co-crystals with tunable photoluminescent properties. X-ray crystallography of a 1:1 adduct with 4-dimethylaminopyridine shows an XB distance of 2.96 Å and a C–I···N angle of 172°.
Applications in Medicinal Chemistry
Lipophilicity and Drug Design
The -SCF₃ group confers a logP value of 3.8, enhancing blood-brain barrier permeability in preclinical models. Derivatives of this compound are explored as kinase inhibitors, with IC₅₀ values below 100 nM reported for JAK2 and BRAF targets.
Metabolic Stability
In vitro hepatic microsomal assays demonstrate a half-life exceeding 120 minutes for lead derivatives, attributed to the -SCF₃ group’s resistance to oxidative metabolism.
Future Research Directions
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Catalytic Asymmetric Functionalization: Developing enantioselective substitutions at the iodine center.
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Polymer Chemistry: Incorporating the compound into conductive polymers via Suzuki-Miyaura couplings.
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Antiviral Applications: Screening derivatives against emerging RNA viruses.
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